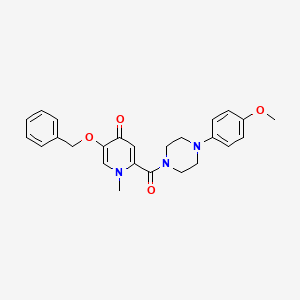
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a highly specialized chemical entity used in various research and industrial applications. This compound, with a complex structure combining a pyridinone ring and a piperazine moiety, exhibits unique properties that make it valuable in scientific studies and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one typically involves a multi-step process:
Formation of the Pyridinone Core: : The pyridinone ring is synthesized through cyclization reactions involving precursors like β-keto esters and amines.
Attachment of the Piperazine Moiety: : The 4-methoxyphenylpiperazine component is introduced via nucleophilic substitution reactions.
Introduction of the Benzyloxy Group: : The benzyloxy group is added through etherification reactions using benzyl halides.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized conditions, such as precise temperature control and reagent ratios, are crucial for the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: : Reduction reactions can target the pyridinone ring, leading to the formation of dihydropyridinone analogs.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: : Benzoic acid derivatives.
Reduction Products: : Dihydropyridinone analogs.
Substitution Products: : Piperazine derivatives with varying substituents.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects on neurological and cardiovascular systems.
Industry: : Utilized in the production of specialized materials and as a chemical intermediate in various processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular Targets: : It may bind to receptor proteins or enzymes, altering their activity.
Pathways Involved: : The compound can influence signaling pathways such as the cAMP/PKA pathway or the MAPK/ERK pathway, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one: : Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-pyridin-4(1H)-one: : Lacks the methyl group, which affects its reactivity and interactions.
Uniqueness
5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out due to its unique combination of functional groups, which endows it with distinct physicochemical properties and biological activities that are not observed in its structural analogs. Its versatility makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-6-4-3-5-7-19)23(29)16-22(26)25(30)28-14-12-27(13-15-28)20-8-10-21(31-2)11-9-20/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTVKCVFHFDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
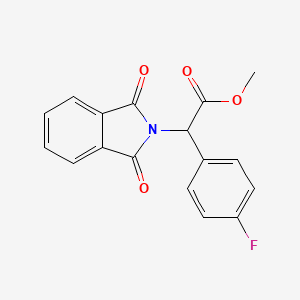
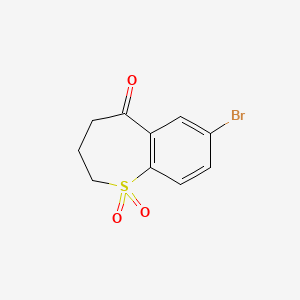
![8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765402.png)
![2-Chloro-5-[(4-phenylbutan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2765404.png)
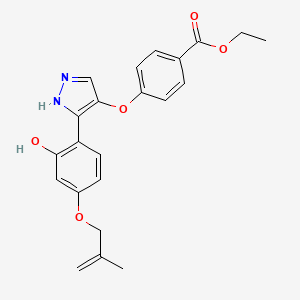
![Ethyl 4-{[({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
![N-(4-BROMO-2-FLUOROPHENYL)-2-[8-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL]ACETAMIDE](/img/structure/B2765408.png)
![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)
![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)
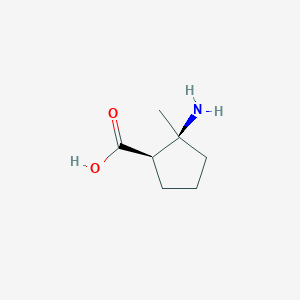
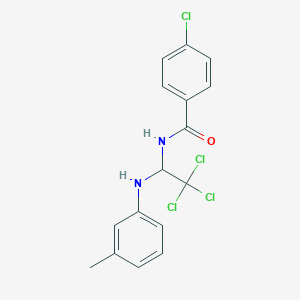
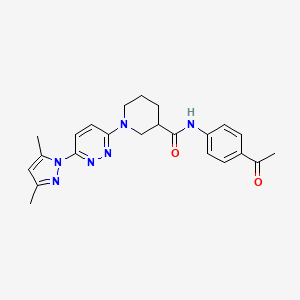
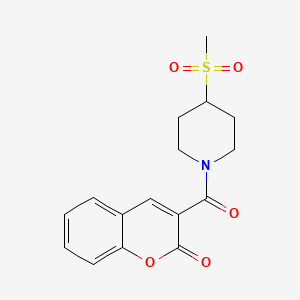
![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
